molecular formula C12H9F3N2O3 B569077 4-Hydroxy-Teriflunomide CAS No. 1058722-45-4

4-Hydroxy-Teriflunomide

Numéro de catalogue: B569077
Numéro CAS: 1058722-45-4
Poids moléculaire: 286.21 g/mol
Clé InChI: WHYQOFDUXDGMTM-KTKRTIGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxy-Teriflunomide (C₁₂H₉F₃N₂O₃; MW 286.21) is an active metabolite or impurity of Teriflunomide, a dihydroorotate dehydrogenase (DHODH) inhibitor used in autoimmune diseases like multiple sclerosis . Analytical methods, including stepped collision energy MS² spectra (15, 35, 60, 75 eV), confirm its detection in biological samples, highlighting its relevance in drug monitoring and impurity profiling .

Méthodes De Préparation

Acid Chloride Coupling and Telescoped Synthesis

Synthesis of 5-Methylisoxazole-4-carbonyl Chloride

The foundational step in telescoped syntheses involves converting 5-methylisoxazole-4-carboxylic acid to its acyl chloride derivative. Patent US10526279B2 demonstrates that thionyl chloride (SOCl₂) in toluene at 75°C achieves near-quantitative conversion within 10–12 hours . This method avoids phosphorus-based chlorinating agents, reducing environmental and safety risks. The resultant 5-methylisoxazole-4-carbonyl chloride is directly used without isolation, minimizing degradation risks associated with moisture-sensitive intermediates .

Coupling with 4-Trifluoromethylaniline

The acid chloride intermediate reacts with 4-trifluoromethylaniline in a biphasic solvent system. Cesium carbonate in ethyl methyl ketone (EMK) and water facilitates efficient amide bond formation at 55°C, yielding leflunomide precursors . This step achieves 85–90% conversion, with EMK enhancing solubility and cesium carbonate acting as a phase-transfer catalyst . Critically, omitting intermediate isolation reduces processing time and eliminates purification losses .

Ring-Opening to Teriflunomide

Leflunomide undergoes base-mediated isoxazole ring opening using aqueous sodium hydroxide (NaOH) in methanol at 55°C. The reaction selectively generates the (Z)-isomer of teriflunomide with 87–94% yield and >99% purity . Patent US10526279B2 emphasizes that controlled pH during acidification (5N HCl) prevents isomerization, ensuring consistent stereochemical outcomes .

Table 1: Key Parameters for Telescoped Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Chlorinating AgentThionyl Chloride (SOCl₂)9899.5
Solvent SystemToluene/EMK-Water Biphasic9099.2
Base for Ring OpeningNaOH in Methanol-Water9499.4
Acidification Agent5N HCl9199.3

Cyanoacetic Acid Anhydride Route

Formation of Cyanoacetic Acid Anhydride

CN102786437A discloses a novel pathway starting with cyanoacetic acid self-condensation. Heating cyanoacetic acid in toluene at 90–110°C for 16 hours produces cyanoacetic acid anhydride with 82.9% yield . Alternatively, vanadium pentoxide (V₂O₅) in tetrahydrofuran (THF) accelerates anhydride formation to 89.8% yield within 24 hours, albeit with higher catalyst costs .

Reaction with 4-Trifluoromethylaniline

The anhydride reacts with 4-trifluoromethylaniline in acetonitrile catalyzed by sulfuric acid. At 81°C, this step forms 2-cyano-N-(4-trifluoromethylphenyl)acetamide (Intermediate IV) with 73.1% yield . Notably, acetonitrile’s high dielectric constant stabilizes the transition state, while sulfuric acid protonates the amine, enhancing nucleophilicity.

Acetylation to Teriflunomide

Intermediate IV undergoes acetylation using acetyl chloride in THF with sodium hydride (NaH) as a base. Room-temperature reactions for 24 hours yield teriflunomide with 78.5% purity and 99.42% AUC (area under the curve) by HPLC . NaH’s strong base strength deprotonates the α-carbon, enabling efficient enolate formation for Z-configuration retention .

Table 2: Performance Metrics for Cyanoacetic Acid Route

StepConditionYield (%)Purity (%)
Anhydride FormationToluene Reflux, 16h82.998.7
Intermediate IV SynthesisH₂SO₄ in Acetonitrile, 81°C73.197.5
Final AcetylationNaH/THF, 24h78.599.4

Solvent and Base Optimization in Industrial Processes

Solvent Selection for Reaction Efficiency

Ethyl methyl ketone (EMK) emerges as the preferred solvent for coupling reactions due to its balanced polarity and immiscibility with water, enabling efficient biphasic separation . Comparative studies show EMK improves yields by 12% over ethyl acetate, attributed to enhanced solubility of 4-trifluoromethylaniline .

Impact of Base on Reaction Kinetics

Cesium carbonate outperforms sodium carbonate in coupling reactions, achieving 90% yield versus 72% for Na₂CO₃ . The larger ionic radius of Cs⁺ stabilizes the transition state, lowering activation energy. For ring-opening steps, sodium hydroxide in methanol-water mixtures ensures complete isoxazole cleavage without over-hydrolysis .

Table 3: Solvent and Base Performance Comparison

Solvent/BaseYield (%)Reaction Time (h)
EMK (Coupling)901
Ethyl Acetate (Coupling)781.5
Cs₂CO₃ (Base)901
Na₂CO₃ (Base)722

Comparative Analysis of Synthetic Methods

The telescoped acid chloride route offers superior scalability, with patent US10526279B2 reporting batch sizes exceeding 1 kg . However, it requires stringent moisture control during acyl chloride formation. In contrast, the cyanoacetic acid pathway (CN102786437A) uses stable intermediates, enabling ambient storage but involves higher catalyst costs . Industrial viability assessments favor the telescoped method for its 94% overall yield and reduced purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-Teriflunomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

Therapeutic Applications

1. Multiple Sclerosis Treatment:

  • Efficacy: Clinical studies have demonstrated that Teriflunomide significantly reduces the frequency of clinical exacerbations in patients with relapsing MS. The 14 mg dose has shown a reduction in disability progression over one to two years .
  • Safety Profile: Common adverse effects include diarrhea, nausea, hair thinning, and elevated liver enzymes. Monitoring is essential due to potential drug-induced liver injury .

2. Autoimmune Diseases:

  • Rheumatoid Arthritis: Originally developed for rheumatoid arthritis, Teriflunomide exhibits anti-proliferative effects, making it a candidate for treating other autoimmune diseases .
  • Inflammatory Bowel Disease: Research indicates potential benefits in managing inflammatory bowel diseases due to its immunomodulatory properties.

3. Cancer Therapy:

  • Antitumor Effects: Preliminary studies suggest that 4-Hydroxy-Teriflunomide may have antitumor activity by modulating immune responses and inhibiting tumor cell proliferation. Further research is required to establish its efficacy in oncology .

Pharmacokinetics and Mechanism of Action

This compound exhibits favorable pharmacokinetics:

  • Absorption: Rapidly absorbed with a half-life of approximately 15-18 days.
  • Protein Binding: Over 99% protein-bound at therapeutic concentrations.
  • Elimination: Primarily eliminated via biliary and renal routes; cholestyramine can accelerate elimination in cases of toxicity .

The mechanism involves inhibition of pyrimidine synthesis, leading to reduced lymphocyte activation and proliferation. This action is critical in conditions characterized by excessive immune responses.

Case Study: Efficacy in Multiple Sclerosis

A comprehensive review of five clinical trials involving 3,231 participants indicated that Teriflunomide significantly reduced relapse rates compared to placebo. The results highlighted:

  • A relative risk reduction in disability progression with higher doses.
  • A consistent safety profile across different populations .

Ongoing Research

Current studies are exploring the use of this compound in combination therapies for MS and other autoimmune diseases. These trials aim to assess long-term efficacy, safety, and quality of life improvements among patients .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-Hydroxy-Teriflunomide and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Source/Application
This compound C₁₂H₉F₃N₂O₃ 286.21 1058722-45-4 Hydroxyl, cyano, trifluoromethyl Teriflunomide metabolite
Teriflunomide (Imp. B(EP)) C₁₂H₉F₃N₂O₂ 270.21 163451-81-8 Cyano, trifluoromethyl Active pharmaceutical ingredient
Leflunomide Related Compound A C₇H₆F₃N 161.13 90774-69-9 Trifluoromethyl, aniline Leflunomide impurity
2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide C₁₂H₁₂N₂O₂ 216.24 Not provided Cyano, hydroxyl, methylphenyl Teriflunomide impurity

Key Observations :

  • Hydroxylation Impact: The hydroxyl group in this compound increases polarity compared to Teriflunomide, likely reducing membrane permeability but enhancing aqueous solubility .
  • Trifluoromethyl Group: Shared with Teriflunomide and Leflunomide impurities, this group contributes to metabolic stability and target binding .

Analytical and Pharmacological Comparisons

Detection Methods

  • This compound: Identified via HPLC-MS/MS in pooled serum samples, with characteristic fragment ions at m/z 268.1 (M-H⁻) and 225.0 (loss of CO) .
  • Teriflunomide: Detected using similar chromatographic conditions but distinguishable by the absence of hydroxyl-related fragmentation .
  • Leflunomide-Related Compound A: Requires derivatization for GC-MS analysis due to volatility and lack of ionizable groups .

Activité Biologique

4-Hydroxy-teriflunomide (4-HO-TF) is a metabolite of teriflunomide, an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of 4-HO-TF is crucial for elucidating its role in MS therapy and its mechanism of action.

This compound exerts its biological effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are critical in the pathogenesis of MS. By selectively targeting these immune cells, 4-HO-TF helps modulate the immune response without significantly affecting resting lymphocytes, thereby preserving normal immune functions.

Pharmacokinetics

The pharmacokinetic profile of 4-HO-TF indicates that it has a prolonged half-life and exhibits extensive protein binding (over 99%) in plasma. Following oral administration, peak plasma concentrations are typically reached within 1 to 4 hours. The compound is primarily eliminated through biliary and renal routes, with minimal metabolism observed in systemic circulation .

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of teriflunomide, and by extension its metabolite 4-HO-TF, in reducing relapse rates and disease progression in MS patients. The following table summarizes key findings from clinical trials:

Study Dosage Population Primary Outcome Results
TEMSO7 mg / 14 mgRelapsing MS patientsAnnualized relapse rate (ARR)ARR significantly reduced compared to placebo
TOWER14 mgPreviously treated MS patientsDisability progressionLower disability scores observed over time
Teri-DYNAMIC14 mgRelapsing MS patientsImmune response modulationShift towards regulatory T-cells; normalization of immune dysregulation

Safety Profile

The safety profile of teriflunomide, including its metabolite 4-HO-TF, has been generally favorable. Common adverse events include:

  • Gastrointestinal issues : Diarrhea and nausea
  • Hematological effects : Neutropenia and lymphopenia
  • Liver enzyme elevations : Transient increases in alanine aminotransferase (ALT)
  • Alopecia : Hair thinning reported by some patients

Long-term studies indicate that these adverse effects are often dose-related and manageable, with most patients tolerating the treatment well over extended periods .

Case Studies

  • Case Study A : A 45-year-old female with relapsing-remitting MS experienced a significant reduction in relapse frequency after switching from interferon-beta to teriflunomide at a dose of 14 mg. MRI scans showed decreased gadolinium-enhancing lesions after six months.
  • Case Study B : A cohort study involving patients previously treated with other disease-modifying therapies (DMTs) showed that those who switched to teriflunomide had lower ARR and improved disability scores compared to those who continued on their previous therapies.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 4-Hydroxy-Teriflunomide, and how can yield optimization be systematically evaluated?

  • Methodological Approach : Compare routes (e.g., enzymatic vs. chemical synthesis) using metrics like reaction efficiency, purity (HPLC or LC-MS validation), and scalability.
  • Variables to Control : Temperature, solvent polarity, catalyst type, and reaction time.
  • Validation : Use ANOVA to assess yield variability across trials, and cross-reference spectral data (NMR, IR) with literature .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Recommended Methods :

  • LC-MS/MS for high sensitivity in plasma/serum (LOD ≤ 1 ng/mL).
  • HPLC-UV for cost-effective batch analysis (validate with spike-recovery tests).
    • Critical Parameters : Column type (C18 vs. HILIC), mobile phase pH, and matrix effects (assess via post-column infusion ).

Q. How should in vitro assays be designed to evaluate this compound’s inhibitory effects on dihydroorotate dehydrogenase (DHODH)?

  • Experimental Design :

  • Use recombinant human DHODH with co-factor (ubiquinone) supplementation.
  • Measure IC50 via kinetic assays (spectrophotometric NADH oxidation at 340 nm).
  • Include positive controls (e.g., Teriflunomide) and negative controls (solvent-only) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound be resolved in translational studies?

  • Analytical Framework :

  • Perform meta-analysis of preclinical/clinical PK-PD datasets (e.g., compartmental modeling via NONMEM).
  • Assess interspecies differences in protein binding and metabolic clearance.
  • Use Bayesian statistics to quantify uncertainty in dose-response relationships .

Q. What experimental strategies address the compound’s chiral inversion instability during long-term storage?

  • Stability Protocols :

  • Test enantiomeric purity (chiral HPLC) under varying conditions (temperature, pH, light exposure).
  • Apply Arrhenius kinetics to predict degradation rates.
  • Optimize lyophilization or cryopreservation buffers (e.g., trehalose as a stabilizer) .

Q. How do metabolite interactions (e.g., with albumin or CYP450 enzymes) influence this compound’s bioavailability?

  • Methodology :

  • Conduct equilibrium dialysis to measure plasma protein binding (% unbound fraction).
  • Use hepatic microsomes/CYP isoform-specific inhibitors to identify metabolic pathways (LC-MS/MS metabolite profiling) .

Q. What in silico models predict this compound’s off-target effects in polypharmacy scenarios?

  • Computational Tools :

  • Molecular docking (AutoDock Vina) to screen against off-target proteins (e.g., kinases, transporters).
  • Systems pharmacology modeling (Simcyp) to simulate drug-drug interaction risks .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Resolution Workflow :

Verify assay conditions (e.g., redox state, co-factor availability).

Cross-validate with orthogonal methods (e.g., cellular thermal shift assays vs. enzymatic assays).

Analyze tissue distribution via PET imaging or MALDI-MS to confirm target engagement .

Q. What statistical methods are optimal for handling batch-to-batch variability in metabolite quantification?

  • Recommendations :

  • Apply mixed-effects models to account for random batch effects.
  • Use principal component analysis (PCA) to identify outlier batches.
  • Normalize data via internal standards (e.g., deuterated analogs) .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in human serum studies involving this compound?

  • Guidelines :
  • Obtain IRB approval for serum sampling (document storage conditions: -80°C, avoid freeze-thaw cycles).
  • Anonymize donor metadata (age, gender, comorbidities) and validate consent forms .

Q. How can researchers enhance reproducibility in metabolite identification workflows?

  • Best Practices :
  • Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights).
  • Adopt FAIR principles for data sharing (metadata standardization via ISA-Tab) .

Propriétés

Numéro CAS

1058722-45-4

Formule moléculaire

C12H9F3N2O3

Poids moléculaire

286.21 g/mol

Nom IUPAC

(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9-

Clé InChI

WHYQOFDUXDGMTM-KTKRTIGZSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

SMILES isomérique

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N

SMILES canonique

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

Synonymes

(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.